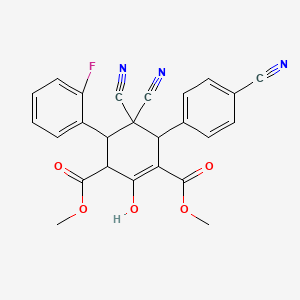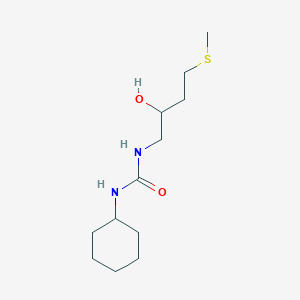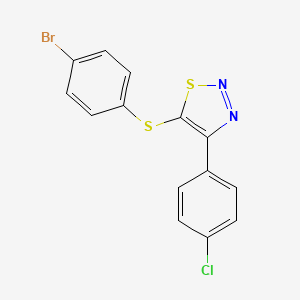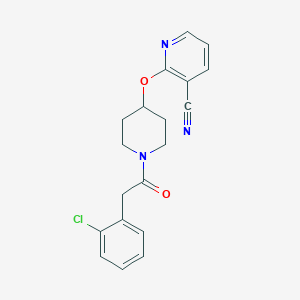![molecular formula C13H15ClO3 B2761313 4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid CAS No. 1405788-24-0](/img/structure/B2761313.png)
4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 3648-57-5 . It has a molecular weight of 240.69 . The compound is also known as cloxiquine and is a heterocyclic compound that possesses both antimicrobial and antineoplastic properties.
Molecular Structure Analysis
The IUPAC name of the compound is 4- (4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid . The InChI code is 1S/C12H13ClO3/c13-10-3-1-9 (2-4-10)12 (11 (14)15)5-7-16-8-6-12/h1-4H,5-8H2, (H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I searched.Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Oxazole derivatives have gained attention in medicinal chemistry due to their diverse biological activities. Researchers explore the potential of 4-oxazolecarboxylic acid as a scaffold for designing novel drugs. Its structural features can be modified to enhance bioavailability, target specificity, and pharmacokinetics. Investigating its interactions with biological receptors and enzymes may lead to the development of new therapeutics .
Antimicrobial Properties
Studies have evaluated the antimicrobial activity of 4-oxazolecarboxylic acid and its derivatives. Researchers assess their effectiveness against bacteria and fungi. Notably, compound 3 exhibited moderate antimicrobial activity, while macrocidins 5 and 6 showed promise. Additionally, a mixture of compounds 2 and 4 demonstrated weak cytotoxic activity against cancer cell lines .
Anti-Biofilm Agents
Biofilm formation by bacteria poses challenges in healthcare and industry. Compounds derived from 4-oxazolecarboxylic acid, including 2, 3, 5, and 6, have been investigated for their ability to inhibit biofilm formation. These compounds interfered with Staphylococcus aureus biofilm, showing potential as anti-biofilm agents .
Chemical Synthesis and Total Synthesis
Researchers have explored the synthesis of macrocidin Z (compound 6) derived from 4-oxazolecarboxylic acid. Its structure was confirmed through total synthesis, contributing to our understanding of this compound’s properties .
Agricultural Applications
Given the origin of macrooxazoles A–D from the plant pathogenic fungus Phoma macrostoma, there may be applications in agriculture. Investigating their effects on plant health, growth, and disease resistance could be valuable .
Material Science and Organic Synthesis
4-Oxazolecarboxylic acid can serve as a building block in organic synthesis. Researchers explore its reactivity and use it to create functionalized molecules for material science applications .
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJFRQAGJVYYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2761230.png)

![(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2761234.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2761235.png)


![N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2761241.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2761246.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)
![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)

![methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate](/img/structure/B2761253.png)